molecular formula C14H21NO3 B1288952 Tert-butyl 2-(benzyloxy)ethylcarbamate

Tert-butyl 2-(benzyloxy)ethylcarbamate

Cat. No. B1288952
M. Wt: 251.32 g/mol
InChI Key: DTQBVWZTMCRKHX-UHFFFAOYSA-N
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Patent
US06797718B2

Procedure details

Benzyltrimethylammonium chloride (4.61 g, 24.8 mmol) was added to a mixture of tert-butyl 2-hydroxyethylcarbamate (40.0 g, 248 mmol), dichloromethane (600 mL), and 50% aqueous sodium hydroxide (400 mL). Benzyl bromide (29.5 mL, 248 mmol) was then added, and the reaction was stirred for three hours. Ice water was added (1 L), and the aqueous solution was extracted with chloroform (5×). The combined organic solutions were washed with water (2×) and brine (3×), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Upon concentration, a white precipitate formed, and the organic solution was washed again with water (3×100 mL). The combined washings were extracted with chloroform (3×50 mL). The combined organic solutions were washed with brine (3×50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 59.1 g of tert-butyl 2-(benzyloxy)ethylcarbamate as a colorless oil.
Quantity
29.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
4.61 g
Type
catalyst
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.ClCCl>[CH2:14]([O:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
29.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
OCCNC(OC(C)(C)C)=O
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.61 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with chloroform (5×)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (2×) and brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Upon concentration
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
WASH
Type
WASH
Details
the organic solution was washed again with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined washings were extracted with chloroform (3×50 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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